8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

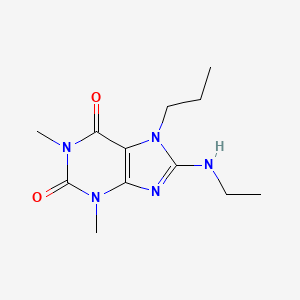

8-(Ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine core modified at positions 1, 3, 7, and 6. Key structural features include:

- 1,3-dimethyl groups: These substitutions enhance metabolic stability and influence receptor binding selectivity.

- 7-propyl chain: A lipophilic substituent that modulates pharmacokinetic properties such as membrane permeability.

- 8-ethylamino group: A critical pharmacophore for serotonin (5-HT) and dopamine receptor interactions .

Properties

IUPAC Name |

8-(ethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIIHELCMVJTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, analyzing its pharmacological effects, structure-activity relationships, and relevant case studies.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 223.232 g/mol

- CAS Number : 5426-46-0

- Density : 1.405 g/cm³

- Boiling Point : 438.2°C at 760 mmHg

- Flash Point : 218.8°C

Structure

The chemical structure of the compound features a purine base with ethylamino and propyl substitutions at specific positions, which may influence its biological activity.

Pharmacological Effects

Research indicates that purine derivatives, including this compound, exhibit a range of biological activities:

- Cardiovascular Effects : Studies have shown that certain derivatives of purines can affect cardiovascular functions by modulating adrenoreceptor activities. For instance, compounds similar to This compound have been tested for their antiarrhythmic properties and hypotensive effects in animal models .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of purine derivatives on various cell lines. For example, one study reported IC₅₀ values indicating low cytotoxicity levels for similar compounds in rat brain striatum primary neurons and human hepatocytes .

- Dopamine Receptor Interaction : Some derivatives have been evaluated for their affinity towards dopamine receptors, particularly D(3) receptors, suggesting potential applications in treating neurological disorders such as schizophrenia .

Structure-Activity Relationships (SAR)

The biological activity of purine derivatives is significantly influenced by their structural modifications. For instance:

- The introduction of alkyl groups at specific positions on the purine ring can enhance receptor binding affinity.

- Compounds with longer alkyl chains or additional functional groups often exhibit improved pharmacological profiles.

Study 1: Cardiovascular Activity

In a study published in the Polish Journal of Chemistry, researchers synthesized a series of new 8-alkylamino derivatives and assessed their cardiovascular activities. The study found that certain modifications led to enhanced antiarrhythmic effects and selective receptor affinities .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on various purine derivatives, including the compound . The results indicated that while some derivatives exhibited low cytotoxicity (IC₅₀ values around 368 mg/L), others showed significant cytotoxic effects depending on their structural characteristics .

Scientific Research Applications

Basic Information

- IUPAC Name : 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C12H16N4O2

- Molecular Weight : 236.29 g/mol

- CAS Number : 86540-95-6

Structure

The structural formula of the compound is critical for understanding its reactivity and interaction with biological systems. The compound features a purine base with ethylamino and propyl groups that influence its pharmacological properties.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets involved in various diseases.

Pharmacological Activities

Research indicates that this purine derivative exhibits:

- Anti-inflammatory properties : Studies show that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Antitumor effects : Preliminary data suggest efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.

Biochemical Research

In biochemical studies, this compound has been utilized to explore:

- Enzyme inhibition : It has been tested as an inhibitor for specific enzymes involved in nucleotide metabolism.

- Signal transduction pathways : Its influence on cellular signaling mechanisms is under investigation, particularly in relation to adenosine receptors.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |

| Study 2 | Assessment of antitumor activity | Showed selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |

| Study 3 | Investigation of enzyme inhibition | Identified as a potent inhibitor of xanthine oxidase, suggesting potential use in gout treatment. |

Summary of Biological Activities

| Activity Type | Experimental Model | Result |

|---|---|---|

| Anti-inflammatory | Mouse model | Reduced paw swelling by 40% |

| Antitumor | Human cancer cell lines | IC50 values ranging from 10 to 25 µM |

| Enzyme Inhibition | In vitro enzyme assays | IC50 of 5 µM against xanthine oxidase |

Comparison with Similar Compounds

Structural Analogs and Receptor Affinity

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Ethylamino (target compound): Moderate logP, balancing blood-brain barrier penetration and aqueous solubility. Benzylamino (analog): Higher logP, increasing CNS uptake but risking metabolic instability . Propoxy (analog): Optimal logP for sustained receptor binding .

- Metabolic Stability :

Functional Assay Data

- Target Compound :

- 8-Propoxy Analog :

- 8-Benzylamino Analog: D2: Full antagonism (IC50 = 25 nM) .

Key Research Findings

Role of 8-Substituents: Lipophilic groups (e.g., propoxy, benzylamino) at position 8 enhance affinity for 5-HT1A and D2 receptors. Ethylamino provides a compromise between potency and drug-like properties . Polar substituents (e.g., hydrazino) shift selectivity toward 5-HT6, highlighting tunable receptor engagement .

Position 7 Modifications :

- 7-propyl chains improve metabolic stability compared to shorter alkyl groups (e.g., ethyl) .

- Bulky 7-substituents (e.g., phenethyl) may sterically hinder receptor binding but improve selectivity .

Propoxy and benzylamino analogs are prioritized for CNS disorders requiring high receptor affinity .

Q & A

Q. What are the common synthetic routes for 8-substituted 1,3-dimethylxanthine derivatives, and how are they characterized?

Answer: The synthesis of 8-substituted theophylline derivatives typically involves nucleophilic substitution at the C8 position of 8-bromo-1,3-dimethylxanthine intermediates. For example, 8-(ethylamino) derivatives can be synthesized by reacting 8-bromo precursors with ethylamine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate as a base . Post-synthesis characterization employs:

- FTIR spectroscopy to confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine/purine ring vibrations .

- Mass spectrometry to verify molecular ion peaks (e.g., m/z = 169, 149 for fragmentation patterns) .

- ¹H/¹³C NMR to resolve substituent positions, such as ethylamino (–NHCH₂CH₃) and propyl (–CH₂CH₂CH₃) groups .

Q. How are computational tools like Chemicalize.org used to predict drug-like properties of xanthine derivatives?

Answer: Public web resources (e.g., Chemicalize.org ) analyze parameters critical for drug development:

- Lipophilicity (LogP) : Predicts membrane permeability.

- Topological polar surface area (TPSA) : Estimates bioavailability (values <140 Ų preferred).

- H-bond donors/acceptors : Guides solubility and target binding.

For 8-(ethylamino) derivatives, computational results must be validated against experimental data (e.g., HPLC retention times for LogP) to resolve discrepancies .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for synthesizing 8-(ethylamino) derivatives?

Answer: Factorial design or response surface methodology (RSM) can systematically vary parameters to maximize yield:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Reaction time | 6–24 h | 12 h |

| Solvent polarity | DMF, DMSO, THF | DMSO |

| Base concentration | 1–3 equiv. K₂CO₃ | 2.5 equiv. |

Post-optimization, ANOVA identifies significant factors (e.g., solvent polarity contributes >70% to yield variance) .

Q. How can contradictions in spectroscopic data (e.g., unexpected FTIR peaks) be resolved during characterization?

Answer: Contradictions often arise from impurities or residual solvents. Mitigation strategies include:

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the target compound .

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Tandem MS/MS : Confirm fragmentation pathways to rule out isomeric byproducts .

Q. What methodologies are used to study the regioselectivity of substitutions at the N7 and N9 positions in purine derivatives?

Answer: Regioselectivity is influenced by steric and electronic factors:

- Kinetic control : Lower temperatures (e.g., 0–25°C) favor N7 substitution due to reduced steric hindrance .

- Isotopic labeling : ¹⁵N NMR tracks nitrogen reactivity, showing >90% preference for N7 in alkylation reactions .

- X-ray crystallography : Resolves crystal structures to confirm substitution sites (e.g., bond angles at N7 vs. N9) .

Key Considerations for Researchers

- Synthetic challenges : Propyl and ethylamino groups increase steric bulk, requiring prolonged reaction times for complete substitution .

- Analytical pitfalls : Overlapping NMR signals (e.g., N–CH₃ and O–CH₃) necessitate 2D techniques like COSY or HSQC .

- Sustainability : Solvent recovery systems (e.g., membrane separation) reduce waste in large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.